molecular formula C23H23NO7 B11148427 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

Cat. No.: B11148427
M. Wt: 425.4 g/mol
InChI Key: DEQOICHXFMLPKQ-KRWDZBQOSA-N
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Description

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxycoumarin with alkyl bromides and subsequent treatment with sodium azide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: A well-known anticoagulant that also belongs to the coumarin class.

    Dicoumarol: Another anticoagulant with a similar structure to warfarin.

    7-Hydroxycoumarin: A simpler coumarin derivative with various biological activities.

Uniqueness

2-[2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido]-3-phenylpropanoic acid is unique due to its specific substitution pattern and the presence of both coumarin and phenylpropanoic acid moieties

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO7/c1-13-15-9-10-18(29-2)21(30-3)20(15)31-23(28)16(13)12-19(25)24-17(22(26)27)11-14-7-5-4-6-8-14/h4-10,17H,11-12H2,1-3H3,(H,24,25)(H,26,27)/t17-/m0/s1

InChI Key

DEQOICHXFMLPKQ-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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